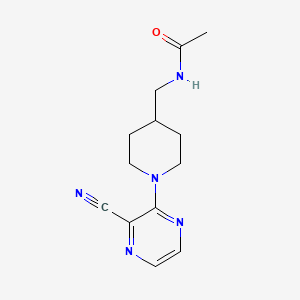

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule characterized by a piperidine core substituted with a cyanopyrazine ring and an acetamide side chain.

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-10(19)17-9-11-2-6-18(7-3-11)13-12(8-14)15-4-5-16-13/h4-5,11H,2-3,6-7,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXGFFGULWFVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced via nucleophilic substitution reactions.

Attachment of the Cyano Group: The cyano group is typically added through cyanation reactions using reagents like sodium cyanide or potassium cyanide.

Final Assembly: The final step involves coupling the piperidine and pyrazine rings with the cyano group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups like carboxylic acids.

Reduction: Reduced derivatives with amine groups.

Substitution: Substituted derivatives with various functional groups replacing the cyano group.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active agents, including opioids, cardiovascular therapeutics, and kinase inhibitors. Below is a detailed analysis of these similarities and differences:

Structural Analogues in Opioid Class

Example Compounds : Ocfentanil, Furanylfentanyl, and Acryloylfentanyl ()

- Core Structure : These opioids feature a piperidine ring linked to phenyl or substituted phenyl groups via acetamide or ester linkages. For instance, Ocfentanil contains a fluorophenyl group and methoxyacetamide side chain .

- Key Differences: The target compound replaces the opioid-characteristic phenylethyl group with a cyanopyrazine ring, eliminating µ-opioid receptor affinity typical of fentanyl analogues.

- Regulatory Status : Unlike these opioids, which are Schedule I substances under the 1961 Single Convention, the target compound lacks documented control, suggesting divergent pharmacological effects .

Cardiovascular Therapeutics

Example Compound : Goxalapladib ()

- Core Structure : Goxalapladib contains a 1,8-naphthyridine-acetamide scaffold with trifluoromethyl biphenyl and methoxyethyl-piperidine substituents .

- Key Differences: The target compound’s cyanopyrazine ring is smaller and more polar than Goxalapladib’s naphthyridine core, likely reducing π-π stacking interactions but improving aqueous solubility. Goxalapladib’s extended alkyl and aromatic substituents (e.g., trifluoromethyl biphenyl) enhance protein binding, whereas the target compound’s compact structure may favor selectivity for narrower target classes .

Kinase Inhibitor Analogues

Example Compound: N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide ()

- Core Structure: This kinase inhibitor features a pyrimidine-piperazine core with acetamide and phenoxy linkages .

- Key Differences: The target compound substitutes pyrimidine with cyanopyrazine, altering electron distribution and steric bulk. This could shift selectivity between kinase subfamilies (e.g., tyrosine vs. serine/threonine kinases). The isopropyl-phenoxy group in the comparator enhances hydrophobic binding, whereas the target’s cyanopyrazine may engage in dipole-dipole interactions with catalytic lysine residues .

Comparative Data Table

Key Research Findings

- Structural Determinants of Activity: The cyanopyrazine group in the target compound may confer selectivity for enzymes requiring polar interactions, contrasting with the hydrophobic binding pockets targeted by fentanyl analogues .

- Pharmacokinetic Implications : Reduced molecular weight (~275 vs. 718 for Goxalapladib) suggests improved metabolic stability and oral bioavailability .

- Safety Profile : Absence of Schedule I classification implies lower abuse liability compared to piperidine-based opioids, though preclinical toxicity data are needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.